An In-depth Technical Guide to N-Methylsuccinimide: Chemical Properties and Structure
An In-depth Technical Guide to N-Methylsuccinimide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylsuccinimide (NMS) is a cyclic imide that serves as a significant molecule in both industrial and research settings. Structurally, it is the N-methylated derivative of succinimide, featuring a five-membered pyrrolidine-2,5-dione ring.[1][2] While it is a valuable building block in organic synthesis for introducing N-methyl groups, its primary significance in contemporary research lies in its role as a key metabolite of N-methyl-2-pyrrolidone (NMP).[2][3] NMP is a widely used industrial solvent, and the presence of N-Methylsuccinimide in plasma and urine is a critical biomarker for monitoring human exposure.[2][3][4] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-Methylsuccinimide.
Chemical Structure and Identification
N-Methylsuccinimide is classified as a cyclic imide and a heterocyclic compound.[2] Its core is a five-membered ring comprising four carbon atoms and one nitrogen atom, with two carbonyl groups attached to the carbons adjacent to the nitrogen.[1][2] The systematic IUPAC name is 1-methylpyrrolidine-2,5-dione.[2][5] The molecule possesses a planar structure, which is a key factor influencing its chemical reactivity and interactions.[2]
Caption: 2D chemical structure of N-Methylsuccinimide.
Physicochemical Properties
N-Methylsuccinimide is a white crystalline solid at room temperature.[3][5][6] It is sparingly soluble in water but shows good solubility in organic solvents such as acetone, ethanol, and chloroform.[6]
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO₂ | [1][5][7] |
| Molecular Weight | 113.11 g/mol | [5][7][8] |
| Melting Point | 61-70 °C | [3][7][9] |
| Boiling Point | 234-235 °C | [3][9] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| Vapor Pressure | 0.000192 mmHg | [5] |
| Flash Point | 105.9 ± 11.1 °C | [7] |
| LogP | -0.95 | [7] |
| pKa (Predicted) | -1.34 ± 0.20 | [6] |
| Appearance | White crystalline solid | [3][5][6] |
| CAS Number | 1121-07-9 | [1][5][7] |
| InChI Key | KYEACNNYFNZCST-UHFFFAOYSA-N | [1][5][9] |
Role as a Metabolite and Biomarker
N-Methylsuccinimide is a major metabolite of the industrial solvent N-methyl-2-pyrrolidone (NMP).[2][3] Exposure to NMP leads to its metabolism in the body, forming several byproducts. A key pathway involves the oxidation of 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) to N-Methylsuccinimide (MSI).[2] Consequently, the quantification of MSI in urine and plasma serves as a reliable biomarker for monitoring occupational and environmental exposure to NMP.[2][4]
Caption: Metabolic pathway of NMP to N-Methylsuccinimide.
Experimental Protocols
Synthesis: Microwave-Assisted Reaction
A rapid and efficient method for synthesizing N-Methylsuccinimide involves the microwave-assisted reaction of succinic anhydride and methylamine hydrochloride.[10]
Methodology:
-
Charge a 25 ml round-bottomed flask with succinic anhydride (4.0 mmol) and methylamine hydrochloride (4.5 mmol).[10]
-
Place the flask in a microwave reactor fitted with a condenser.[10]
-
Irradiate the mixture at 110°C with an energy input of 900 W for 1 minute.[10]
-
After irradiation, cool the reaction mixture to room temperature.[10]
-
Extract the product with ethyl acetate.[10]
-
Combine the organic layers, dry over anhydrous sodium sulphate, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purify the crude product by crystallization with n-hexane to yield pure N-Methylsuccinimide. A 90% yield is reported for this method.[10]
Caption: Workflow for the synthesis of N-Methylsuccinimide.
Analytical Method: Quantification in Urine and Plasma
A validated method for the determination of N-Methylsuccinimide (MSI) in human urine and plasma utilizes solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[4]
Methodology:
-
Sample Preparation: Acidify urine or plasma samples.
-
Solid-Phase Extraction (SPE):
-
Condition a C8 SPE cartridge.
-
Apply the acidified sample to the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute MSI and other metabolites from the cartridge.
-
-
Derivatization (if necessary): Prepare the eluate for GC-MS analysis.
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.
-
The analysis is typically performed in the negative-ion chemical ionization (NICI) mode for high sensitivity.[4]
-
-
Quantification:
Applications in Research and Synthesis
Beyond its role as a biomarker, N-Methylsuccinimide is a versatile compound in chemical research.
-
Model Compound: It is used as a model compound to investigate the mechanisms of fundamental chemical processes, such as enolization, using density-functional theory (DFT) calculations.[2][3][11]
-
Building Block: In organic synthesis, NMS serves as a valuable reagent for introducing N-methyl groups into various molecular frameworks.[2]
-
Peptide Synthesis: The compound can act as a coupling reagent, facilitating the formation of peptide bonds between amino acids.[6]
-
Pharmacological Scaffolding: The succinimide ring is a key scaffold in medicinal chemistry. Derivatives have been shown to possess a range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[2]
References
- 1. CAS 1121-07-9: N-Methylsuccinimide | CymitQuimica [cymitquimica.com]
- 2. N-Methylsuccinimide | 1121-07-9 | Benchchem [benchchem.com]
- 3. N-METHYLSUCCINIMIDE | 1121-07-9 [chemicalbook.com]
- 4. Determination of N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methylsuccinimide | C5H7NO2 | CID 70717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. N-Methylsuccinimide | CAS#:1121-07-9 | Chemsrc [chemsrc.com]
- 8. 2,5-Pyrrolidinedione, 1-methyl- [webbook.nist.gov]
- 9. N-Methylsuccinimide 99 1121-07-9 [sigmaaldrich.com]
- 10. N-METHYLSUCCINIMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. scbt.com [scbt.com]
